molecular formula C16H16N2O3 B2509618 4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol CAS No. 2379978-76-2

4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol

Cat. No.: B2509618
CAS No.: 2379978-76-2
M. Wt: 284.315
InChI Key: WZKOXZWODUIZSF-UHFFFAOYSA-N
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Description

4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to its specific structure, which combines the benzoxazole and benzofuran moieties.

Properties

IUPAC Name

4-[(1,3-benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(8-3-6-13-11(16)7-9-20-13)10-17-15-18-12-4-1-2-5-14(12)21-15/h1-2,4-5,7,9,19H,3,6,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOXZWODUIZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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